molecular formula C15H18N6O3 B2855871 2-(4,7,8-Trimethyl-1,3-dioxo-6-prop-2-enylpurino[7,8-a]imidazol-2-yl)acetamide CAS No. 878411-82-6

2-(4,7,8-Trimethyl-1,3-dioxo-6-prop-2-enylpurino[7,8-a]imidazol-2-yl)acetamide

Número de catálogo B2855871
Número CAS: 878411-82-6
Peso molecular: 330.348
Clave InChI: VUYZIDCEPUEABL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(4,7,8-Trimethyl-1,3-dioxo-6-prop-2-enylpurino[7,8-a]imidazol-2-yl)acetamide, also known as TPCA-1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. TPCA-1 is a potent inhibitor of the transcription factor nuclear factor-kappa B (NF-κB), which plays a crucial role in regulating the immune response, inflammation, and cell survival.

Mecanismo De Acción

2-(4,7,8-Trimethyl-1,3-dioxo-6-prop-2-enylpurino[7,8-a]imidazol-2-yl)acetamide exerts its inhibitory effect on NF-κB by binding to the catalytic subunit of the IκB kinase (IKK) complex, which is responsible for the phosphorylation and degradation of the inhibitory protein IκB. By inhibiting IKK activity, this compound prevents the activation of NF-κB and downstream gene expression.
Biochemical and Physiological Effects:
Studies have shown that this compound can inhibit the growth and survival of cancer cells in vitro and in vivo, including breast cancer, lung cancer, and pancreatic cancer. This compound has also been shown to reduce inflammation and improve outcomes in animal models of inflammatory diseases, such as rheumatoid arthritis and colitis.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of 2-(4,7,8-Trimethyl-1,3-dioxo-6-prop-2-enylpurino[7,8-a]imidazol-2-yl)acetamide is its specificity for IKK, which reduces the potential for off-target effects. However, this compound is a small molecule inhibitor, which can limit its effectiveness in vivo due to issues with bioavailability and pharmacokinetics. Additionally, this compound has a relatively short half-life, which may require frequent dosing in certain applications.

Direcciones Futuras

There are several potential future directions for research on 2-(4,7,8-Trimethyl-1,3-dioxo-6-prop-2-enylpurino[7,8-a]imidazol-2-yl)acetamide. One area of interest is the development of more potent and selective inhibitors of IKK, which could improve the efficacy and specificity of NF-κB inhibition. Another area of interest is the investigation of this compound in combination with other therapies, such as chemotherapy or immunotherapy, to enhance their effectiveness. Additionally, further research is needed to better understand the pharmacokinetics and bioavailability of this compound in vivo, which could inform its potential clinical applications.

Métodos De Síntesis

The synthesis of 2-(4,7,8-Trimethyl-1,3-dioxo-6-prop-2-enylpurino[7,8-a]imidazol-2-yl)acetamide involves a multistep process that starts with the reaction of 2,6-diaminopurine with ethyl acetoacetate to form 2,6-diethylamino-4-hydroxypyrimidine. The resulting compound is then reacted with 2-bromo-1-(4,7,8-trimethyl-1,3-dioxo-2,3,6,7-tetrahydro-1H-purin-6-yl)ethanone to form the intermediate product, which is subsequently converted to this compound by reaction with acetic anhydride and acetic acid.

Aplicaciones Científicas De Investigación

2-(4,7,8-Trimethyl-1,3-dioxo-6-prop-2-enylpurino[7,8-a]imidazol-2-yl)acetamide has been extensively studied for its potential therapeutic applications in a variety of diseases, including cancer, autoimmune disorders, and inflammatory diseases. NF-κB is a key regulator of the immune response and inflammation, and its dysregulation has been implicated in the pathogenesis of many diseases. This compound has been shown to inhibit NF-κB activation and downstream gene expression, leading to reduced inflammation and cell survival.

Propiedades

IUPAC Name

2-(4,7,8-trimethyl-1,3-dioxo-6-prop-2-enylpurino[7,8-a]imidazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6O3/c1-5-6-19-8(2)9(3)21-11-12(17-14(19)21)18(4)15(24)20(13(11)23)7-10(16)22/h5H,1,6-7H2,2-4H3,(H2,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUYZIDCEPUEABL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CC=C)N(C(=O)N(C3=O)CC(=O)N)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.